molecular formula C17H17NO3S B14307086 Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate CAS No. 119005-30-0

Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate

Cat. No.: B14307086
CAS No.: 119005-30-0
M. Wt: 315.4 g/mol
InChI Key: DQUHKQLVSSQSHB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a sulfanyl group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate typically involves multiple steps. One common method includes the alkylation of a naphthalene derivative with an appropriate azetidinone precursor. The reaction conditions often require the use of strong bases, such as sodium bis(trimethylsilyl)amide, and solvents like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as alkyl halides or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted azetidinone derivatives.

Scientific Research Applications

Ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The azetidinone ring may also interact with biological receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-oxoazetidin-1-yl)acetate
  • Methyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate

Uniqueness

This compound is unique due to the presence of both the naphthalene ring and the sulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

119005-30-0

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-(2-naphthalen-2-ylsulfanyl-4-oxoazetidin-1-yl)acetate

InChI

InChI=1S/C17H17NO3S/c1-2-21-17(20)11-18-15(19)10-16(18)22-14-8-7-12-5-3-4-6-13(12)9-14/h3-9,16H,2,10-11H2,1H3

InChI Key

DQUHKQLVSSQSHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(CC1=O)SC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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